molecular formula C6H11N B1211801 3,4,5,6-Tetrahydro-2H-azepine CAS No. 2214-81-5

3,4,5,6-Tetrahydro-2H-azepine

Cat. No.: B1211801
CAS No.: 2214-81-5
M. Wt: 97.16 g/mol
InChI Key: WNHPMKYMPWMAIT-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-2H-azepine is a seven-membered heterocyclic compound containing one nitrogen atom in its ring structure. It has the molecular formula C6H11N and a molecular weight of 97.1582 g/mol . This compound is part of the azepine family, which is known for its diverse chemical and biological properties. Azepines are of significant interest in medicinal chemistry due to their potential pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-2H-azepine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex has been reported as an effective method . Another method involves the recyclization of small and medium carbo- or azacyclanes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-2H-azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azepinones, while reduction can produce azepanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse azepine derivatives .

Scientific Research Applications

3,4,5,6-Tetrahydro-2H-azepine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Azepine derivatives are explored for their potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Industry: This compound is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-2H-azepine and its derivatives involves interactions with specific molecular targets and pathways. These compounds can act on various enzymes and receptors, modulating their activity. For example, some azepine derivatives are known to inhibit enzymes involved in neurotransmitter metabolism, thereby affecting neural signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3,4,5,6-tetrahydro-2H-azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-4-6-7-5-3-1/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHPMKYMPWMAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=NCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176673
Record name 3,4,5,6-Tetrahydro-2H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2214-81-5
Record name 3,4,5,6-Tetrahydro-2H-azepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002214815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,6-Tetrahydro-2H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
3,4,5,6-Tetrahydro-2H-azepine

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